molecular formula C9H13O3P B13959923 Phosphonic acid, propyl-, phenyl ester CAS No. 53621-79-7

Phosphonic acid, propyl-, phenyl ester

Cat. No.: B13959923
CAS No.: 53621-79-7
M. Wt: 200.17 g/mol
InChI Key: CRKIOGSAUZSJOT-UHFFFAOYSA-N
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Description

Phosphonic acid, propyl-, phenyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonate esters, which are known for their diverse applications in various fields such as chemistry, biology, and industry .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, propyl-, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .

Mechanism of Action

The mechanism of action of phosphonic acid, propyl-, phenyl ester involves its interaction with molecular targets through the formation of hydrogen bonds and coordination complexes. The compound’s phosphonate group can chelate metal ions, making it effective in various catalytic and biological processes . The pathways involved include the inhibition of enzymes and disruption of cellular processes in microorganisms .

Comparison with Similar Compounds

Phosphonic acid, propyl-, phenyl ester can be compared with other similar compounds such as:

This compound stands out due to its unique combination of properties, making it versatile for various applications in research and industry.

Properties

CAS No.

53621-79-7

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

phenoxy(propyl)phosphinic acid

InChI

InChI=1S/C9H13O3P/c1-2-8-13(10,11)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11)

InChI Key

CRKIOGSAUZSJOT-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(O)OC1=CC=CC=C1

Origin of Product

United States

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